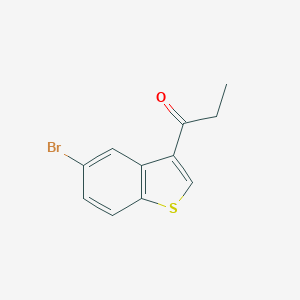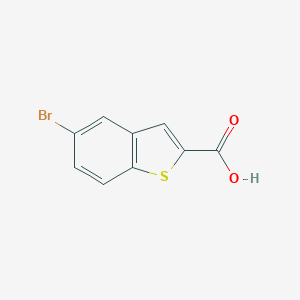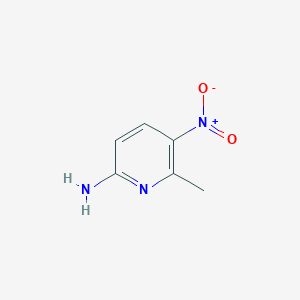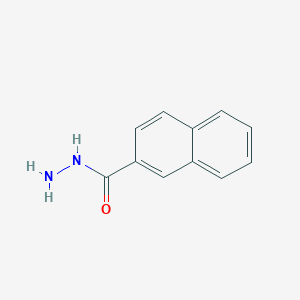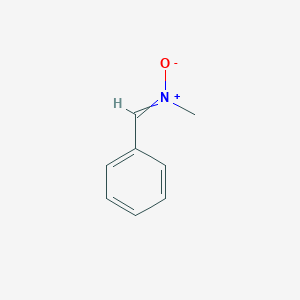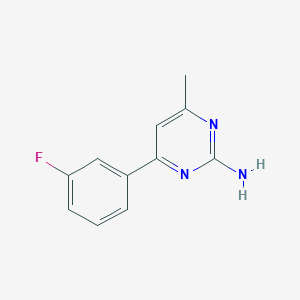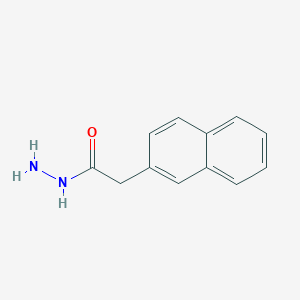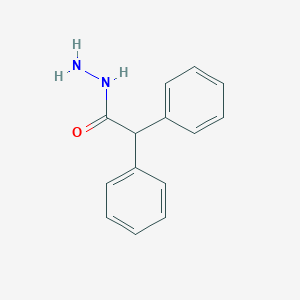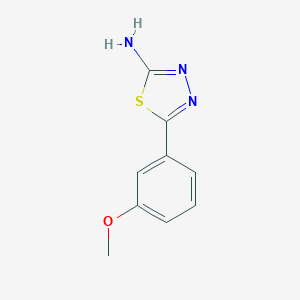
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, also known as 3-Methoxy-5-phenyl-1,3,4-thiadiazol-2-amine, is a thiadiazole derivative that has been studied for its potential applications in various scientific research fields. This compound has been investigated for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In
科学的研究の応用
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various scientific research fields. This compound has been investigated for its anti-inflammatory and anti-oxidant activities, as well as its potential use as an antifungal agent. Additionally, this compound has been studied for its potential applications in cancer research, as it has been shown to have cytotoxic effects on certain cancer cell lines. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
作用機序
The exact mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is not yet fully understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting oxidative damage. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may also act as an anti-inflammatory agent. Furthermore, this compound has been shown to inhibit the growth of certain fungi, suggesting that it may act as an antifungal agent.
Biochemical and Physiological Effects
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and anti-oxidant activities, as well as cytotoxic effects on certain cancer cell lines. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize and is relatively stable, making it suitable for use in lab experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, this compound is not yet fully understood, and further research is needed to gain a better understanding of its potential applications.
将来の方向性
There are several potential future directions for the research of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. Further research could focus on the exact mechanism of action of this compound, as well as its potential use in the treatment of various diseases. Additionally, further research could focus on the synthesis of more potent derivatives of this compound, as well as the development of more efficient methods for synthesizing this compound. Finally, further research could focus on the potential applications of this compound in various scientific research fields, such as cancer research
合成法
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine can be synthesized by a two-step reaction involving the reaction of 3-methoxyphenol with 1,3,4-thiadiazole-2-thiol and subsequent condensation of the resulting product with an amine. The first step of the reaction involves the formation of an intermediate product, 3-methoxy-5-phenyl-1,3,4-thiadiazol-2-thiol, through the reaction of 3-methoxyphenol with 1,3,4-thiadiazole-2-thiol in the presence of a catalyst such as p-toluenesulfonic acid. The second step of the reaction involves the condensation of the intermediate product with an amine, such as aniline, to form 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
特性
IUPAC Name |
5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZGAXEWJZHBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356114 |
Source


|
| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
247109-15-5 |
Source


|
| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

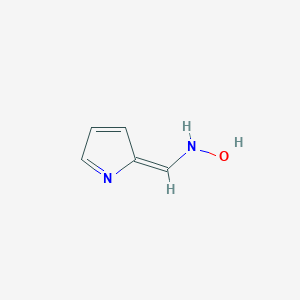


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
